molecular formula C8H13ClO3S B2681573 6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride CAS No. 2137810-94-5

6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride

Cat. No. B2681573
CAS RN: 2137810-94-5
M. Wt: 224.7
InChI Key: GDLDFNBEAUOVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride” is a chemical compound with the IUPAC name ((1S,2S,5S)-6-oxabicyclo [3.2.1]octan-2-yl)methanesulfonyl chloride . It has a molecular weight of 224.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClO3S/c9-13(10,11)5-6-1-2-8-3-7(6)4-12-8/h6-8H,1-5H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Significance

The oxabicyclo[3.2.1]octane framework is crucial in the synthesis of polyfunctional glycosyl derivatives and plays a key role in many biologically significant compounds, including naturally occurring ones. It is found in insect pheromones, plant growth regulators, and carbohydrate series compounds. Its versatility makes it a prime candidate for the synthesis of oxygen heterocyclic natural molecules, such as those in the pyran or furan series (Ievlev et al., 2016).

Polymerization and Oligomerization

The structure has also been utilized in the oligomerization of bicyclic oxalactam, demonstrating the utility of the oxabicyclo[3.2.1]octane scaffold in polymer science. This specific oligomerization offers insights into the unique reactivity and potential applications of the compound in creating novel polymeric materials (Hashimoto & Sumitomo, 1984).

Natural Product Synthesis

Desymmetrization via ring-closing metathesis to produce 6,8-dioxabicyclo[3.2.1]octanes showcases a new route for synthesizing natural products like (+)-exo- and endo-brevicomin. This highlights the compound's role in synthesizing complex natural products with potential biological activities (Burke, Müller, & Beaudry, 1999).

Safety and Hazards

For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as safety precautions for handling and storage.

properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)5-6-1-2-8-3-7(6)4-12-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLDFNBEAUOVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.